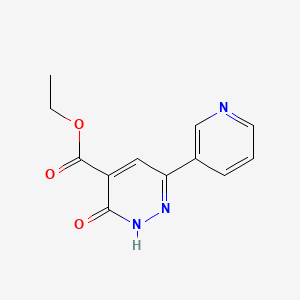
Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate typically involves the condensation of pyridine derivatives with hydrazine derivatives under controlled conditions. One common method involves the reaction of ethyl 3-oxo-3-pyridin-3-ylpropanoate with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Ethyl 3-oxo-3-pyridin-3-ylpropanoate: A precursor in the synthesis of the target compound.
Pyridazine derivatives:
Pyridine derivatives: Compounds that share the pyridine ring and exhibit similar chemical properties.
Uniqueness
Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate is unique due to its fused pyridine-pyridazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
特性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
ethyl 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)9-6-10(14-15-11(9)16)8-4-3-5-13-7-8/h3-7H,2H2,1H3,(H,15,16) |
InChIキー |
VIUCHIAQZJMVFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CN=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
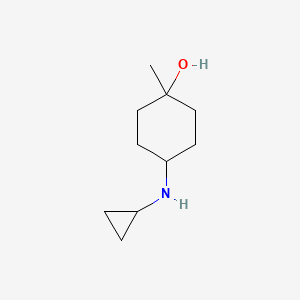


![4-Methyl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B8333664.png)
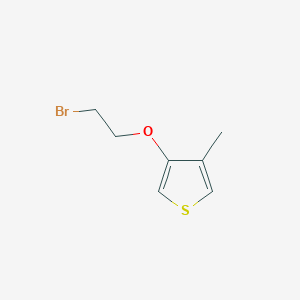

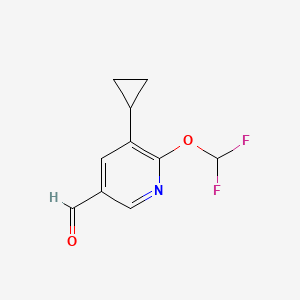
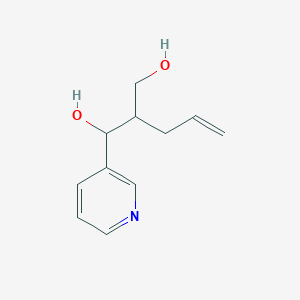
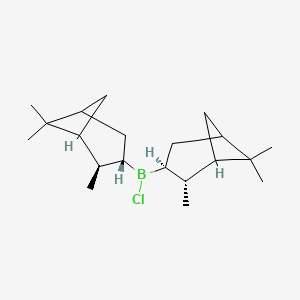
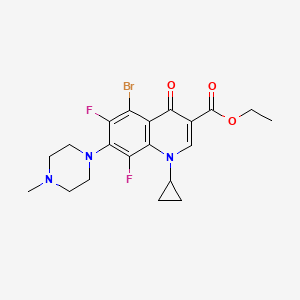
![N-acetyl-N-(5-amino-benzo[d]isothiazol-3-yl)-acetamide](/img/structure/B8333708.png)
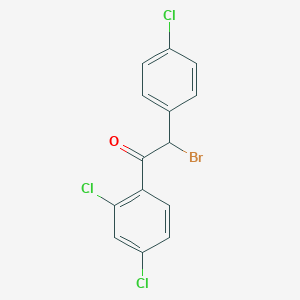
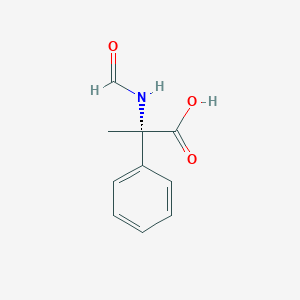
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethanone](/img/structure/B8333737.png)
